2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine
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Overview
Description
2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine is a chemical compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a suitable amine is reacted with a trifluoromethylated intermediate under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include alkyl halides and nucleophiles, often used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)phenyl derivatives: These compounds share the cyclopropylmethoxy group but differ in other functional groups attached to the phenyl ring.
Trifluoromethylated amines: These compounds contain the trifluoromethyl group and amine functionality but differ in the overall structure and substituents.
Uniqueness
2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine is unique due to the combination of the cyclopropylmethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(3-11)12-4-5-1-2-5/h5-6H,1-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTBAOIHILVGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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